molecular formula C24H30ClNO B11651581 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-ethylbutan-1-one

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-ethylbutan-1-one

Cat. No.: B11651581
M. Wt: 384.0 g/mol
InChI Key: BXQQFDNWTWCRGN-UHFFFAOYSA-N
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Description

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-ethylbutan-1-one is a complex organic compound characterized by its unique quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-ethylbutan-1-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Substitution Reactions:

    Alkylation: The final step involves the alkylation of the quinoline derivative with 2-ethylbutan-1-one under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-ethylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-ethylbutan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

Mechanism of Action

The mechanism by which 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-ethylbutan-1-one exerts its effects involves:

    Molecular Targets: It targets specific enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar aromatic properties.

    4-chloroquinoline: Contains a chlorine substituent, similar to the target compound.

    2,2,4-trimethylquinoline: Shares the trimethyl substitution pattern.

Uniqueness

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-ethylbutan-1-one is unique due to its specific combination of substituents, which confer distinct electronic and steric properties, making it valuable for specialized applications in medicinal and material sciences.

Properties

Molecular Formula

C24H30ClNO

Molecular Weight

384.0 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-ethylbutan-1-one

InChI

InChI=1S/C24H30ClNO/c1-6-17(7-2)22(27)26-21-11-9-8-10-20(21)24(5,16-23(26,3)4)18-12-14-19(25)15-13-18/h8-15,17H,6-7,16H2,1-5H3

InChI Key

BXQQFDNWTWCRGN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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